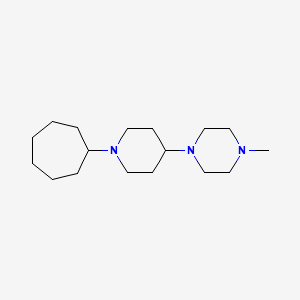
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with a cycloheptyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-cycloheptylpiperidine, which can be synthesized through the hydrogenation of 1-cycloheptylpyridine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or aryl halides can be introduced to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives if carbonyl groups are present.
Substitution: Alkylated or arylated piperazine derivatives.
Scientific Research Applications
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by binding to receptors in the central nervous system. This interaction can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may act on serotonin or dopamine receptors.
Comparison with Similar Compounds
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)piperidine: Similar in structure but lacks the cycloheptyl group, which may result in different pharmacological properties.
1-(1-Cyclohexylpiperidin-4-yl)-4-methylpiperazine: Contains a cyclohexyl group instead of a cycloheptyl group, potentially leading to variations in biological activity and receptor binding affinity.
1-(1-Cyclopentylpiperidin-4-yl)-4-methylpiperazine: Features a cyclopentyl group, which may influence its chemical reactivity and pharmacokinetics.
The uniqueness of this compound lies in its specific structural configuration, which can result in distinct interactions with biological targets and unique pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C17H33N3 |
|---|---|
Molecular Weight |
279.5 g/mol |
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-2-3-5-7-16/h16-17H,2-15H2,1H3 |
InChI Key |
YMCLRCUKEKGDEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)
![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)


